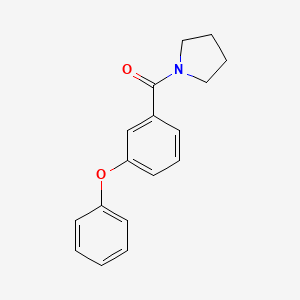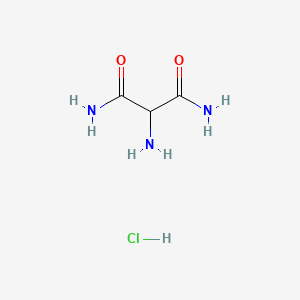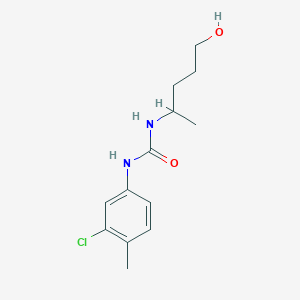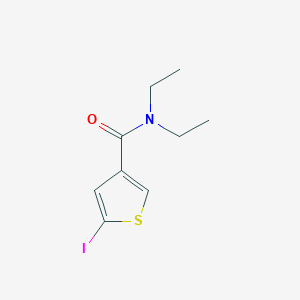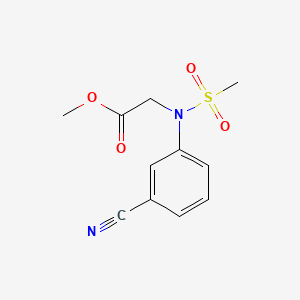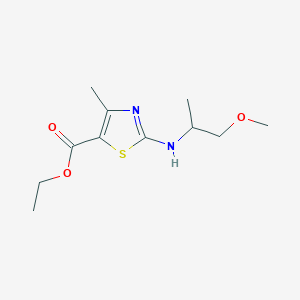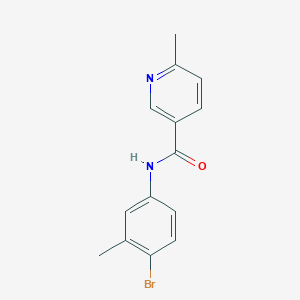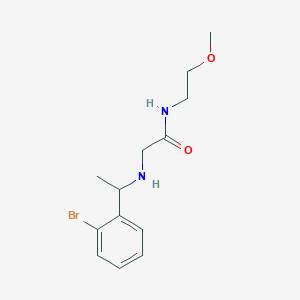![molecular formula C13H9ClN2 B14905244 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B14905244.png)
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The presence of the 2-chlorophenyl group enhances its chemical properties, making it a valuable scaffold in drug discovery and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with 2-chlorobenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,5-a]pyridine core . Another approach involves the use of oxidative cyclization, where the starting materials undergo oxidation to form the desired heterocycle .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution: The chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can exhibit different biological activities and properties .
Applications De Recherche Scientifique
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Another class of imidazopyridines with similar biological activities but different structural features.
Imidazo[1,2-b]pyridazine: Known for its antimicrobial and anticancer properties.
Imidazo[1,2-c]pyrimidine: Exhibits a range of biological activities, including antiviral and anticancer effects.
Uniqueness
3-(2-Chlorophenyl)imidazo[1,5-a]pyridine is unique due to the presence of the 2-chlorophenyl group, which enhances its chemical reactivity and biological activity. This makes it a valuable scaffold for the development of new therapeutic agents .
Propriétés
Formule moléculaire |
C13H9ClN2 |
|---|---|
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)imidazo[1,5-a]pyridine |
InChI |
InChI=1S/C13H9ClN2/c14-12-7-2-1-6-11(12)13-15-9-10-5-3-4-8-16(10)13/h1-9H |
Clé InChI |
NRWWXCCOXNHNGH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NC=C3N2C=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





